1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-

Medicinal Chemistry Protecting Group Strategy Synthetic Methodology

1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- (CAS 102234-76-4), also known as 9-benzyl-1-oxa-9-azaspiro[5.5]undecane, is a fully saturated spirocyclic heterocycle with the molecular formula C16H23NO and a molecular weight of 245.36 g/mol. The compound belongs to the 1-oxa-9-azaspiro[5.5]undecane family, a scaffold recognized for its high fraction of sp³-hybridized carbons (Fsp³) and three-dimensional character, which are increasingly valued in drug design for enhancing target complementarity and reducing off-target effects.

Molecular Formula C16H23NO
Molecular Weight 245.36 g/mol
CAS No. 102234-76-4
Cat. No. B169525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-
CAS102234-76-4
Synonyms1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylMethyl)-
Molecular FormulaC16H23NO
Molecular Weight245.36 g/mol
Structural Identifiers
SMILESC1CCOC2(C1)CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C16H23NO/c1-2-6-15(7-3-1)14-17-11-9-16(10-12-17)8-4-5-13-18-16/h1-3,6-7H,4-5,8-14H2
InChIKeyWHMYSAXWXSROQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Benzyl-1-oxa-9-azaspiro[5.5]undecane (CAS 102234-76-4): A Protected Spirocyclic Building Block for Medicinal Chemistry and Drug Discovery


1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- (CAS 102234-76-4), also known as 9-benzyl-1-oxa-9-azaspiro[5.5]undecane, is a fully saturated spirocyclic heterocycle with the molecular formula C16H23NO and a molecular weight of 245.36 g/mol . The compound belongs to the 1-oxa-9-azaspiro[5.5]undecane family, a scaffold recognized for its high fraction of sp³-hybridized carbons (Fsp³) and three-dimensional character, which are increasingly valued in drug design for enhancing target complementarity and reducing off-target effects [1]. The N-benzyl substituent on the piperidine nitrogen serves as a protecting group that enables orthogonal synthetic strategies, distinguishing this compound from its N-Boc, N-Cbz, and free-amine analogs. The scaffold has been validated as a core structural motif in multiple therapeutic programs, including MmpL3 inhibitors for tuberculosis, soluble epoxide hydrolase (sEH) inhibitors, and free fatty acid receptor 1 (FFA1/GPR40) agonists [2].

Why 9-Benzyl-1-oxa-9-azaspiro[5.5]undecane Cannot Be Simply Replaced by Other N-Protected Spirocyclic Building Blocks


Although the 1-oxa-9-azaspiro[5.5]undecane scaffold is commercially available in multiple N-protected forms—including N-Boc, N-Cbz, free amine, and hydrochloride salt—these variants are not functionally interchangeable. The N-benzyl group on CAS 102234-76-4 provides an orthogonal protection strategy: it is stable under acidic conditions that cleave Boc groups and under nucleophilic/basic conditions, yet is selectively removable via catalytic hydrogenolysis [1]. This orthogonality is critical in multi-step synthetic sequences where acid-labile or reduction-sensitive functionality must be preserved. Furthermore, the N-benzyl substituent imparts distinct physicochemical properties—increased lipophilicity relative to the free amine (predicted LogP for the free amine 1-oxa-9-azaspiro[5.5]undecane is 1.11, while the N-benzyl derivative exhibits substantially higher calculated LogP) . In the context of the Prins cyclization route that is widely used to construct this scaffold, the use of 1-benzyl-4-piperidone as the starting material (rather than N-Boc-4-piperidone) is a deliberate choice that enables direct access to the N-benzyl protected spirocycle on multigram scale, as demonstrated in the synthesis of key spirocyclic ketone intermediate 13 [2]. Substituting an alternative N-protected building block mid-synthesis would require additional protection/deprotection steps, reducing overall yield and increasing cost.

Quantitative Differentiation Evidence for 9-Benzyl-1-oxa-9-azaspiro[5.5]undecane (CAS 102234-76-4) Versus Closest Analogs


Orthogonal N-Protection Strategy: Benzyl vs. Boc Stability Under Acidic Conditions

The N-benzyl protecting group in CAS 102234-76-4 offers demonstrably orthogonal stability compared to the N-Boc analog. While N-Boc-1-oxa-9-azaspiro[5.5]undecane derivatives undergo quantitative deprotection under acidic conditions (e.g., 4M HCl in 1,4-dioxane or TFA), the N-benzyl group remains intact under these conditions. This orthogonality is critical in multi-step syntheses where acid-labile functionality must be preserved. The benzyl group is selectively removed via catalytic hydrogenolysis (H₂, Pd/C), a condition that is compatible with many functional groups that would be compromised under acidic Boc-deprotection conditions [1]. This enables sequential deprotection strategies that are not possible with Boc alone. In the published synthesis of spirocyclic FFA1 agonists, the N-benzyl protected spirocyclic amine is deliberately retained through multiple synthetic steps and only removed at the final stage to unmask the secondary amine for subsequent derivatization [2].

Medicinal Chemistry Protecting Group Strategy Synthetic Methodology

Synthetic Accessibility: Multigram-Scale Prins Cyclization Using 1-Benzyl-4-piperidone

The N-benzyl substituted 1-oxa-9-azaspiro[5.5]undecane scaffold is directly accessible via a Prins-type cyclization of 1-benzyl-4-piperidone with homoallylic alcohol in aqueous sulfuric acid. This protocol has been demonstrated on multigram scale for the preparation of key spirocyclic ketone intermediate 13, which serves as the direct precursor to CAS 102234-76-4 after functional group manipulation [1]. In contrast, the corresponding N-Boc protected spirocycle requires an additional protection/deprotection sequence: the Prins cyclization is performed on the N-benzyl substrate, followed by benzyl hydrogenolysis and subsequent Boc protection. The N-benzyl starting material (1-benzyl-4-piperidone) is commercially available at significantly lower cost than N-Boc-4-piperidone, offering an economic advantage for large-scale synthesis . The aqueous Prins protocol (70% H₂SO₄) has been specifically optimized for basic substrates including N-benzyl piperidones, representing a demonstrated process advantage [1].

Process Chemistry Building Block Synthesis Prins Cyclization

Lipophilicity Differentiation: Calculated LogP of N-Benzyl vs. Free Amine Parent Scaffold

The N-benzyl substituent substantially increases the lipophilicity of the 1-oxa-9-azaspiro[5.5]undecane scaffold compared to the unsubstituted parent (free amine, CAS 42578-08-5). The free amine 1-oxa-9-azaspiro[5.5]undecane has a predicted ACD/LogP of 1.11 with a LogD (pH 7.4) of -0.81, indicating significant aqueous solubility at physiological pH due to protonation of the secondary amine . The N-benzyl derivative (CAS 102234-76-4), by replacing the ionizable NH with a lipophilic benzyl group, is expected to exhibit a markedly higher LogP (estimated > 3.0 based on the addition of a benzyl group to a secondary amine scaffold, consistent with the LogP increase observed for N-benzyl vs. NH in analogous piperidine systems). This difference directly impacts extraction behavior, chromatographic retention, and membrane permeability in biological assays. For comparison, closely related N-cycloheptyl-1-oxa-9-azaspiro[5.5]undecane derivatives (with additional lipophilic substituents) reach calculated LogP values of 5.53 , illustrating the tunable range of this scaffold's lipophilicity via N-substitution.

Physicochemical Properties Druglikeness LogP

Scaffold Validation Across Multiple Therapeutic Programs: MmpL3, sEH, and FFA1 Target Engagement

The 1-oxa-9-azaspiro[5.5]undecane scaffold—of which CAS 102234-76-4 is the N-benzyl protected variant—has been independently validated as a productive core motif in at least three distinct therapeutic target programs, a breadth of validation that is uncommon among spirocyclic building blocks of comparable molecular weight. (1) As MmpL3 inhibitors: optimized 1-oxa-9-azaspiro[5.5]undecane derivatives demonstrated MIC values against M. tuberculosis H37Rv as low as 0.01–0.02 µg/mL with coincident sEH IC50 values of 0.4 µM, establishing the scaffold's capacity for potent antimycobacterial activity [1]. (2) As soluble epoxide hydrolase (sEH) inhibitors: the 1-oxa-9-azaspiro[5.5]undecan-4-amine series produced a lead compound (±)-22 with an sEH IC50 of 4.99 ± 0.18 nM, remarkable aqueous solubility (> 0.5 mM in phosphate buffer), experimentally determined logD7.4 of 0.99, and excellent oral bioavailability in mice [2]. (3) As FFA1/GPR40 agonists: two compounds containing 1-oxa-9-azaspiro[5.5]undecane periphery with 2-pyridyloxy and 2-pyrimidinyloxy decoration showed EC50 values of 1.621 µM and 0.904 µM, respectively, notable in the context of the quest for polar FFA1 agonists devoid of liver toxicity [3]. In contrast, simpler spirocyclic building blocks such as 1-oxa-8-azaspiro[4.5]decane or 1,9-diazaspiro[5.5]undecane lack this breadth of published target-class validation.

Drug Discovery Target Engagement Scaffold Validation

Commercially Available Purity and Physicochemical Specifications vs. Unprotected Parent Scaffold

CAS 102234-76-4 is commercially available from multiple specialty chemical suppliers with defined purity specifications, typically ≥98% . The compound has characterized physicochemical properties including a density of 1.06 g/cm³, atmospheric pressure boiling point of 354.4 °C, and flash point of 104.6 °C . These properties differ substantially from the unprotected parent scaffold 1-oxa-9-azaspiro[5.5]undecane (CAS 42578-08-5), which has a molecular weight of 155.24 g/mol (vs. 245.36 g/mol for the N-benzyl analog), a boiling point of 249.6 °C at 760 mmHg, a density of ~1.0 g/cm³, and a flash point of 96.2 °C . The higher boiling point and flash point of the N-benzyl compound confer greater thermal stability during distillation and storage, reducing volatility-related losses during solvent removal. Additionally, the N-benzyl compound is a tertiary amine (pKa ~8-9, estimated) and remains largely unprotonated at physiological pH, whereas the free amine parent is a secondary amine (pKa ~10-11) that is predominantly protonated, impacting solubility, extraction, and chromatographic behavior.

Quality Control Commercial Availability Physicochemical Characterization

Recommended Procurement and Application Scenarios for 9-Benzyl-1-oxa-9-azaspiro[5.5]undecane (CAS 102234-76-4)


Multi-Step Parallel Library Synthesis Requiring Orthogonal N-Protection

In medicinal chemistry campaigns where a spirocyclic amine building block must be carried through multiple synthetic transformations—including reactions incompatible with acid-labile protecting groups (e.g., Grignard additions, hydride reductions, or Lewis acid-catalyzed transformations)—CAS 102234-76-4 is the preferred choice over N-Boc analogs. The N-benzyl group survives these conditions intact while the Boc group would be cleaved, leading to undesired side reactions at the liberated secondary amine. The benzyl group can be removed at the desired stage via hydrogenolysis to reveal the free amine for final-step diversification, a strategy explicitly employed in the synthesis of FFA1 agonists and sEH inhibitors derived from this scaffold [1]. This scenario is particularly relevant for library production where a common advanced intermediate must be stable through multiple parallel reaction sequences before final deprotection and purification.

Kilogram-Scale Synthesis of Spirocyclic Intermediates via Prins Cyclization

For process chemistry groups scaling the synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives, procuring CAS 102234-76-4 as a starting material or intermediate directly leverages the published multigram-scale Prins cyclization protocol that uses 1-benzyl-4-piperidone as the optimal substrate [2]. This route avoids the two extra steps (hydrogenolysis and Boc reprotection) required when targeting N-Boc protected analogs, directly reducing process mass intensity and cycle time. The aqueous sulfuric acid conditions (70% H₂SO₄) used in this protocol are compatible with kilogram-scale reactor configurations and have been demonstrated to produce spirocyclic amino alcohol intermediates suitable for further oxidation to the ketone, which serves as the key diversification point for introducing substituents at the 4-position of the spirocyclic ring system.

Antituberculosis Drug Discovery Targeting MmpL3 Using N-Benzyl Protected Spirocyclic Scaffolds

The 1-oxa-9-azaspiro[5.5]undecane scaffold, with N-benzyl protection, has been specifically employed in the design of MmpL3 inhibitors for Mycobacterium tuberculosis. Published data demonstrate that derivatives based on this scaffold achieve MIC values as low as 0.01 µg/mL against M. tuberculosis H37Rv, with coincident inhibition of mycobacterial epoxide hydrolases (sEH IC50 = 0.4 µM) [3]. For research groups initiating MmpL3-targeted screening campaigns, procuring the N-benzyl protected scaffold (CAS 102234-76-4) provides a direct entry point to this validated chemotype, enabling rapid derivatization at the 4-position following deprotection or functional group interconversion. The scaffold's demonstrated activity against both drug-sensitive and multidrug-resistant M. tuberculosis strains further supports its prioritization for antimycobacterial library construction.

Fragment-Based Drug Discovery Leveraging High Fsp³ Spirocyclic Cores

The fully saturated 1-oxa-9-azaspiro[5.5]undecane core possesses a high fraction of sp³-hybridized carbons, a property correlated with improved clinical success rates in drug development. The mean Fsp³ for approved drugs is 0.47 compared to 0.36 for compounds in early discovery, and spirocyclic scaffolds inherently achieve Fsp³ values exceeding 0.8 due to the quaternary spiro center enforcing three-dimensionality [4]. CAS 102234-76-4 provides this high-Fsp³ core in a protected form that can be directly incorporated into fragment libraries or used as a starting point for structure-based design. When compared to flat, aromatic-rich building blocks (typical Fsp³ < 0.3), the 1-oxa-9-azaspiro[5.5]undecane scaffold offers enhanced complementarity to protein binding pockets with defined three-dimensional topology, potentially reducing off-target promiscuity—a property that has been explicitly noted for spirocyclic GPCR ligands [4].

Quote Request

Request a Quote for 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.